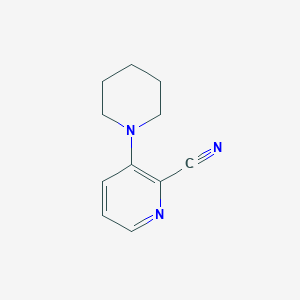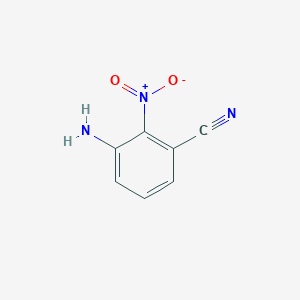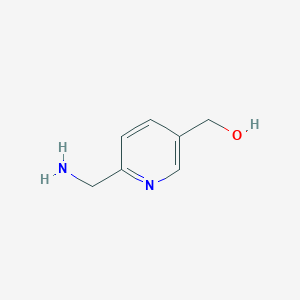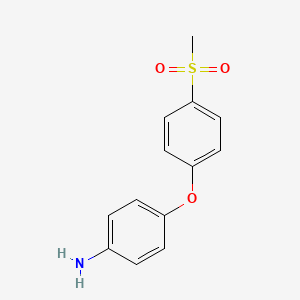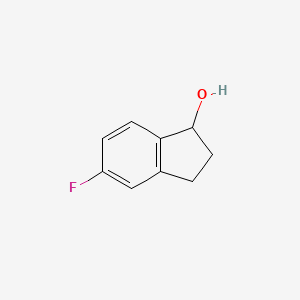
5-Fluoro-2,3-dihydro-1H-inden-1-OL
描述
The compound 5-Fluoro-2,3-dihydro-1H-inden-1-OL is not directly discussed in the provided papers. However, the papers do provide insights into related fluorinated heterocyclic compounds, which can be valuable for understanding the chemical behavior and properties of structurally similar compounds. The first paper discusses the interaction of 5-fluoroorotic acid with transition metals, highlighting its potential as an inhibitor for metalloproteins and its coordination chemistry . The second paper describes the synthesis, crystal structure, and thermal properties of a 5-fluorouracil derivative, which is a fluorinated pyrimidine analog . These studies contribute to the broader understanding of fluorinated compounds in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of fluorinated compounds is of significant interest due to their pharmacological properties. In the first paper, the synthesis of various coordination compounds of 5-fluoroorotic acid with transition metals is described. The compounds were synthesized and characterized using single-crystal X-ray diffraction, IR spectroscopy, and thermogravimetry . The second paper details the synthesis of a new 5-fluorouracil derivative, which was characterized by 1H NMR, 13C NMR, and IR spectroscopy, with its crystal structure confirmed by X-ray diffraction . These methods are typical for the synthesis and characterization of fluorinated heterocyclic compounds and could be applicable to the synthesis of 5-Fluoro-2,3-dihydro-1H-inden-1-OL.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is crucial for their biological activity and material properties. The first paper does not provide direct information on the molecular structure of 5-Fluoro-2,3-dihydro-1H-inden-1-OL but does offer insights into the coordination modes of 5-fluoroorotic acid with transition metals, which could suggest how similar fluorinated compounds might interact with metals . The second paper provides detailed crystallographic data for a 5-fluorouracil derivative, which could be used as a reference for understanding the structural aspects of related fluorinated compounds .
Chemical Reactions Analysis
The chemical reactivity of fluorinated compounds is influenced by the presence of the fluorine atom, which can affect the acidity, basicity, and overall reactivity of the molecule. The first paper describes the coordination chemistry of 5-fluoroorotic acid, indicating different coordination modes when binding to transition metals . This information can be useful in predicting the reactivity of similar fluorinated compounds in the presence of metals. The second paper does not provide specific details on the chemical reactions of the synthesized 5-fluorouracil derivative but does imply that the compound could undergo further chemical transformations based on its functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often unique due to the high electronegativity and small size of the fluorine atom. The first paper discusses the extensive hydrogen-bonded networks and ring-ring stacking interactions observed in the structures of the synthesized coordination compounds . These interactions are important for the stability and solubility of the compounds. The second paper analyzes the thermal properties of the synthesized 5-fluorouracil derivative, which is an important aspect of its physical characterization . These properties are relevant for the application and handling of fluorinated compounds in various fields.
科学研究应用
-
Antibacterial and Antifungal Studies
- Field : Medicinal Chemistry
- Application : Halo-aryl and heterocyclic labelled 2,3-dihydro-1H-inden-1-one derivatives, which are structurally similar to 5-Fluoro-2,3-dihydro-1H-inden-1-OL, have been synthesized and studied for their antibacterial and antifungal properties .
- Methods : A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .
- Results : The synthesized compounds were tested for their antimicrobial activities against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .
-
Antiviral Activity
- Field : Medicinal Chemistry
- Application : Indole derivatives, which include 5-Fluoro-2,3-dihydro-1H-inden-1-OL, have been studied for their antiviral properties .
- Methods : Various scaffolds of indole were synthesized for screening different pharmacological activities .
- Results : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
-
Pharmacokinetics and Druglikeness
- Field : Pharmacology
- Application : 5-Fluoro-2,3-dihydro-1H-inden-1-OL may have potential applications in pharmacokinetics and druglikeness studies .
- Methods : The compound can be studied for its lipophilicity, water solubility, and other properties that contribute to its druglikeness .
- Results : The results of such studies could provide valuable insights into the potential of 5-Fluoro-2,3-dihydro-1H-inden-1-OL as a therapeutic agent .
-
Organic Solar Cells
- Field : Energy Science
- Application : Compounds structurally similar to 5-Fluoro-2,3-dihydro-1H-inden-1-OL, such as 2-(5,6-Difluoro-2,3-dihydro-3-oxo-1H-inden-1-ylidene)propanedinitrile, have been used in the manufacture of organic solar cells .
- Methods : These compounds are incorporated into the core of photovoltaic devices to achieve higher current and reduced energy loss for nonfullerene solar cells .
- Results : The use of these compounds has been shown to improve the power conversion efficiency and fill factor of batteries .
-
Antioxidant Activity
- Field : Medicinal Chemistry
- Application : Indole derivatives, which include 5-Fluoro-2,3-dihydro-1H-inden-1-OL, have been studied for their antioxidant properties .
- Methods : Various scaffolds of indole were synthesized for screening different pharmacological activities .
- Results : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
-
Anti-Alzheimer Disease Activity
- Field : Medicinal Chemistry
- Application : Indole derivatives, which include 5-Fluoro-2,3-dihydro-1H-inden-1-OL, have been studied for their anti-Alzheimer disease properties .
- Methods : Various scaffolds of indole were synthesized for screening different pharmacological activities .
- Results : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
-
Anti-Inflammatory Activity
- Field : Medicinal Chemistry
- Application : Indole derivatives, which include 5-Fluoro-2,3-dihydro-1H-inden-1-OL, have been studied for their anti-inflammatory properties .
- Methods : Various scaffolds of indole were synthesized for screening different pharmacological activities .
- Results : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
-
Anticancer Activity
- Field : Medicinal Chemistry
- Application : Indole derivatives, which include 5-Fluoro-2,3-dihydro-1H-inden-1-OL, have been studied for their anticancer properties .
- Methods : Various scaffolds of indole were synthesized for screening different pharmacological activities .
- Results : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
-
Anti-HIV Activity
- Field : Medicinal Chemistry
- Application : Indole derivatives, which include 5-Fluoro-2,3-dihydro-1H-inden-1-OL, have been studied for their anti-HIV properties .
- Methods : Various scaffolds of indole were synthesized for screening different pharmacological activities .
- Results : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
属性
IUPAC Name |
5-fluoro-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJGCSVJFOTPEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630407 | |
| Record name | 5-Fluoro-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2,3-dihydro-1H-inden-1-OL | |
CAS RN |
52085-92-4 | |
| Record name | 5-Fluoro-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-2,3-dihydro-1H-inden-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


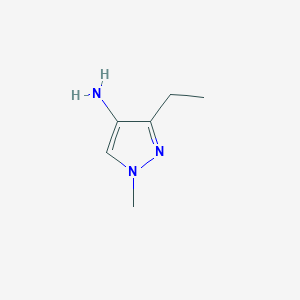
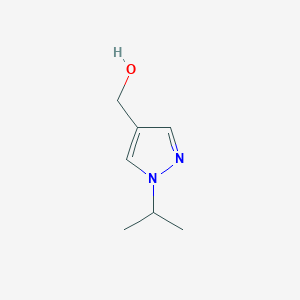

![[(5-Isobutylisoxazol-3-yl)methyl]amine](/img/structure/B1289950.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine](/img/structure/B1289955.png)

![6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1289967.png)
